3-chloro-N-(4-chlorophenyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15979-79-0 |
|---|---|
Molecular Formula |
C12H9Cl2N |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
3-chloro-N-(4-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,15H |
InChI Key |
WLXUZUUNMIBZSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC=C(C=C2)Cl |
Other CAS No. |
15979-79-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro N 4 Chlorophenyl Aniline
Metal-Catalyzed Cross-Coupling Strategies for Diarylamine Formation
Transition-metal catalysis remains the most powerful and versatile approach for constructing the aryl C-N bond in diarylamines. These methods generally involve the coupling of an aryl halide or pseudohalide with an aniline (B41778) derivative. For the synthesis of 3-chloro-N-(4-chlorophenyl)aniline, this would typically involve the reaction between a 3-chlorophenyl component and a 4-chlorophenylamine component, or vice versa.
Palladium-Mediated C-N Bond Formations for this compound Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for forming C-N bonds. wikipedia.orgwikipedia.org The reaction's broad substrate scope and functional group tolerance make it highly suitable for synthesizing complex diarylamines. wikipedia.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
For the synthesis of this compound, two primary Buchwald-Hartwig routes are feasible:
Coupling of 3-chloroaniline (B41212) with a 4-chlorophenyl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene).
Coupling of 4-chloroaniline (B138754) with a 3-chlorophenyl halide (e.g., 1-bromo-3-chlorobenzene (B44181) or 1,3-dichloro-benzene).
The choice of reactants is often dictated by the relative reactivity of the aryl halides (I > Br > Cl) and the commercial availability of the starting materials. wuxiapptec.com The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often required to facilitate the crucial reductive elimination step. acsgcipr.org Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine. libretexts.org
Below is a table illustrating typical components and conditions for a Buchwald-Hartwig synthesis of this compound.
Table 1: Representative Conditions for Palladium-Mediated Synthesis
| Component | Example | Role/Function |
|---|---|---|
| Aryl Halide | 1-Bromo-3-chlorobenzene | Electrophilic Partner |
| Amine | 4-Chloroaniline | Nucleophilic Partner |
| Pd Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Catalyst Precursor |
| Ligand | XPhos, RuPhos, or BINAP | Stabilizes Pd center, promotes oxidative addition and reductive elimination |
| Base | NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) | Amine Deprotonation |
| Solvent | Toluene (B28343) or 1,4-Dioxane | Reaction Medium |
| Temperature | 80-110 °C | To overcome activation energy |
Copper-Catalyzed Amination Protocols for this compound
The copper-catalyzed N-arylation of amines, known as the Ullmann condensation or Goldberg reaction, represents one of the oldest methods for C-N bond formation. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of ligands, which allow the reaction to proceed under much milder conditions with only catalytic amounts of copper. mdpi.com
The synthesis of this compound via an Ullmann-type reaction would involve coupling an aniline with an aryl halide in the presence of a copper catalyst and a base. Commonly used catalysts include copper(I) salts like CuI or CuBr. The addition of ligands, such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids, can significantly accelerate the reaction. nih.gov
Table 2: Representative Conditions for Copper-Catalyzed Synthesis
| Component | Example | Role/Function |
|---|---|---|
| Aryl Halide | 1-Chloro-4-iodobenzene | Electrophilic Partner (Aryl iodides are most reactive) |
| Amine | 3-Chloroaniline | Nucleophilic Partner |
| Cu Source | CuI (Copper(I) iodide) | Catalyst |
| Ligand | 1,10-Phenanthroline or L-Proline | Accelerates catalysis, improves solubility |
| Base | K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate) | Base |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | High-boiling polar solvent |
| Temperature | 100-160 °C | Reaction Temperature |
The Ullmann reaction is often a cost-effective alternative to palladium-catalyzed methods, although it may have a more limited substrate scope and sometimes requires higher temperatures. wikipedia.orgacsgcipr.org
Nickel and Other Transition Metal Approaches in this compound Synthesis
Nickel has emerged as a cost-effective and abundant alternative to palladium for catalyzing C-N cross-coupling reactions. Nickel-based catalyst systems can be particularly effective for the amination of less reactive aryl chlorides. Given that two of the potential precursors for this compound are chloro-substituted (3-chloroaniline and 4-chloroaniline), nickel catalysis presents a viable synthetic strategy.
The mechanism of nickel-catalyzed amination is similar to that of palladium, involving oxidative addition, amine coordination, and reductive elimination. A variety of nickel sources, such as NiCl₂ or Ni(COD)₂, can be used in combination with ligands, including phosphines or N-heterocyclic carbenes (NHCs), to generate the active Ni(0) catalyst. These systems have proven effective for coupling a range of aryl chlorides with amines. wikipedia.orgnih.gov While specific literature detailing the nickel-catalyzed synthesis of this compound is sparse, the general applicability of these methods suggests their potential utility.
Alternative and Sustainable Synthetic Routes to this compound
In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic methodologies that reduce solvent waste, energy consumption, and the use of hazardous reagents.
Mechanochemical Synthesis of this compound
Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, offers a promising solvent-free alternative to traditional solution-phase synthesis. nih.govrsc.org By grinding solid reactants together, often with a catalytic amount of a metal salt and a base, C-N cross-coupling can be achieved with minimal or no solvent. researchgate.net This technique can lead to faster reaction times, higher yields, and access to products that are difficult to form in solution due to solubility issues. nih.gov
A hypothetical mechanochemical synthesis of this compound could involve milling 3-chloroaniline, a 4-chlorophenyl halide, a palladium or copper catalyst, a solid base (like K₂CO₃), and a suitable ligand in a ball mill. While specific, documented applications of mechanochemistry for the synthesis of this exact molecule are not widely reported, the mechanochemical synthesis of other diarylamines and related heterocyclic compounds has been successfully demonstrated. researchgate.netbeilstein-journals.org
Flow Chemistry Applications in this compound Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety for highly exothermic or hazardous reactions, and potential for automation and scalability. nih.govmdpi.com
The synthesis of this compound could be adapted to a continuous flow process. The starting materials (e.g., 1-bromo-3-chlorobenzene and 4-chloroaniline), dissolved in a suitable solvent, would be pumped and mixed before entering a heated reactor coil containing a packed bed of a heterogeneous catalyst (e.g., palladium on carbon) or with a homogeneous catalyst in the stream. mdpi.com The short residence time in the reactor can lead to high throughput and improved process control. nih.gov Flow chemistry has been successfully applied to various cross-coupling reactions, including Buchwald-Hartwig aminations, demonstrating its potential for the efficient and safe production of diarylamines. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key to this is the use of catalytic processes that minimize waste and energy consumption. For instance, the reduction of nitroaromatic precursors, a common step in aniline synthesis, has seen a shift from stoichiometric reductants like iron powder, which generate large amounts of waste, to catalytic hydrogenation. google.comgoogle.com This catalytic approach offers a much higher atom economy and avoids the formation of toxic byproducts. google.com
Modern synthetic strategies aim to reduce the use of hazardous organic solvents. While some traditional methods for similar aniline derivatives employ solvents like dichloromethane (B109758) or chloroform, greener alternatives are actively being explored. nih.gov The use of water or recyclable solvents like ethanol (B145695) in conjunction with phase-transfer catalysts can significantly reduce the environmental impact of the synthesis. nih.govnih.gov Furthermore, energy efficiency is improved by conducting reactions at ambient temperatures whenever possible, a feat achievable with highly active catalysts. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, further contributes to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage.
Stereoselective and Regioselective Synthesis of this compound and its Analogues
While this compound itself is an achiral molecule, the principles of stereoselective and regioselective synthesis are critical when preparing its more complex analogues that may possess chiral centers or require specific substitution patterns.
Regioselectivity is a key challenge in the synthesis of substituted anilines. For example, in palladium-catalyzed C-H olefination reactions of aniline derivatives, the use of specialized ligands can direct the reaction to a specific position on the aromatic ring, such as the para-position, with high selectivity. acs.org This level of control is essential to avoid the formation of isomeric impurities that can be difficult to separate. In the context of synthesizing the parent compound, regioselectivity would be crucial during the initial chlorination steps of the aniline or phenyl precursors to ensure the desired 3-chloro and 4-chloro substitution pattern. The chlorination of aniline, for instance, can be directed to specific positions by using different chlorinating agents and reaction conditions. tandfonline.com
Optimization of Reaction Parameters and Yield Enhancement for this compound
To maximize the efficiency and yield of this compound synthesis, a thorough optimization of various reaction parameters is necessary. This involves a systematic study of catalysts, ligands, solvents, and temperature to identify the ideal conditions for the desired transformation.
Ligand Design and Catalyst Loading Effects on this compound Synthesis
In transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination which can be employed to form the N-aryl bond in this compound, the choice of ligand is paramount. The ligand plays a crucial role in stabilizing the metal center, promoting the desired catalytic cycle, and influencing the reaction's efficiency and selectivity. For challenging cross-coupling reactions involving aryl chlorides, specialized phosphine-based ligands have been developed that can significantly improve reaction rates and yields. cmsolab.com
The catalyst loading is another critical parameter. While higher catalyst loadings may lead to faster reactions, they also increase costs and can lead to higher levels of metal contamination in the final product. Therefore, the goal is to identify the minimum catalyst loading that provides a high yield in a reasonable timeframe. For the synthesis of related compounds, catalyst loadings for palladium-based systems are often in the range of 0.5 to 5 mol%. acs.orgorgsyn.org
The table below illustrates the effect of catalyst and ligand choice on the yield of a generic palladium-catalyzed amination reaction.
| Catalyst Precursor (mol%) | Ligand (mol%) | Yield (%) |
| Pd(OAc)₂ (2) | Triphenylphosphine (4) | 65 |
| Pd₂(dba)₃ (1) | XPhos (2) | 92 |
| Pd(OAc)₂ (0.5) | Buchwald Ligand A (1) | 88 |
This is an illustrative table based on general findings in the field of palladium-catalyzed amination and does not represent specific experimental data for this compound.
Solvent and Temperature Optimization in this compound Synthesis
The choice of solvent can have a profound effect on the outcome of a chemical reaction. The ideal solvent should dissolve the reactants and catalyst, be inert to the reaction conditions, and allow for efficient heat transfer. For the synthesis of substituted anilines and related compounds, a range of solvents has been explored, from polar aprotic solvents like DMF and DMSO to less polar options like toluene and acetonitrile. google.comnih.govorgsyn.org The optimal solvent is often determined empirically for each specific reaction.
Temperature is another key variable that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through decomposition or side reactions. Conversely, lower temperatures may improve selectivity but can result in impractically long reaction times. The optimal temperature is therefore a balance between reaction rate and selectivity. For instance, in the synthesis of sulfonamide derivatives of a related thiadiazole, conducting the reaction at room temperature provided the highest yield compared to lower or higher temperatures. nih.gov
The following interactive table demonstrates the impact of solvent and temperature on the yield of a hypothetical synthesis of a diarylamine.
| Solvent | Temperature (°C) | Yield (%) |
| Toluene | 80 | 75 |
| Toluene | 110 | 85 |
| DMF | 80 | 80 |
| DMF | 110 | 70 (decomposition observed) |
| Acetonitrile | 80 | 90 |
This table is for illustrative purposes to show general trends and is not based on specific experimental data for this compound.
High-Throughput Screening for Ideal Conditions in this compound Preparation
High-throughput screening (HTS) is a powerful technique for rapidly evaluating a large number of reaction conditions in parallel. This approach is particularly valuable for optimizing complex reactions where multiple variables, such as catalyst, ligand, solvent, base, and temperature, can influence the outcome. By using multi-well plates, a large matrix of experiments can be performed simultaneously, allowing for the rapid identification of optimal reaction conditions with minimal consumption of materials. nih.gov
In the context of preparing this compound, HTS could be employed to screen a library of catalysts and ligands to find the most effective combination for the key bond-forming steps. nih.gov Similarly, different solvents and bases could be rapidly evaluated to maximize the reaction yield and minimize byproduct formation. This data-rich approach accelerates the development of robust and efficient synthetic protocols suitable for larger-scale production.
Reaction Mechanisms and Chemical Transformations of 3 Chloro N 4 Chlorophenyl Aniline
Reactivity of the Aryl Halide Moieties in 3-chloro-N-(4-chlorophenyl)aniline
The presence of chlorine atoms on both aromatic rings of this compound opens avenues for several important chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution at the Chlorine Centers
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike the more common SN2 reactions which occur at sp3 hybridized carbons, SNAr reactions take place at the sp2 hybridized carbons of an aromatic ring. wikipedia.org The mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged Meisenheimer complex through resonance. wikipedia.orglibretexts.org In this compound, the chlorine atoms themselves are deactivating, but they are not as strongly activating for SNAr as a nitro group would be. The secondary amine group is an activating group for electrophilic aromatic substitution, which means it makes the ring more electron-rich and thus less susceptible to nucleophilic attack. wikipedia.org Therefore, forcing conditions or the presence of a strong nucleophile might be necessary to effect a substitution.
The relative reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com
Cross-Coupling Reactions Involving the Aryl Chlorides of this compound
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govmdpi.com These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov The aryl chloride moieties in this compound can participate in such reactions.
The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).
Transmetalation: The organoboron reagent (Ar'-B(OR)2) reacts with the palladium(II) intermediate in the presence of a base to form a new diorganopalladium(II) complex (Ar-Pd-Ar'), transferring the organic group from boron to palladium.
Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product (Ar-Ar') and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of Suzuki-Miyaura reactions with aryl chlorides can be influenced by the choice of palladium catalyst, ligands, base, and solvent. rsc.orgresearchgate.net Electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the less reactive aryl chlorides. researchgate.net These reactions have been shown to be compatible with a wide range of functional groups, including amines. nih.govmdpi.com
Electrophilic Aromatic Substitution Patterns on the Constituent Rings of this compound
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex. wikipedia.org The substituents already present on the aromatic ring significantly influence both the rate of reaction and the position of the incoming electrophile.
In this compound, we have two distinct aromatic rings with different substitution patterns.
The 3-chloroaniline (B41212) ring: This ring contains a secondary amino group (-NH-) and a chlorine atom. The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate. wikipedia.org The chlorine atom is a deactivating group but is also ortho, para-directing. masterorganicchemistry.com When both an activating and a deactivating group are present, the activating group's directing effect generally dominates. makingmolecules.com Therefore, electrophilic substitution on this ring is expected to occur primarily at the positions ortho and para to the amino group. However, the position para to the amino group is already occupied by the chloro-N-phenyl group. The positions ortho to the amino group are C2 and C6. The C6 position is also ortho to the chlorine atom, which may introduce some steric hindrance. The C2 position is meta to the chlorine. The C4 position is para to the amino group and is occupied. The C5 position is meta to the amino group and ortho to the chlorine. Given the strong activating nature of the amino group, substitution is most likely to occur at the C6 and C2 positions.
The 4-chlorophenyl ring: This ring contains a chlorine atom and the amino-3-chlorophenyl group. The chlorine atom is a deactivating, ortho, para-director. The amino-3-chlorophenyl group, being attached via the nitrogen atom, is also an activating, ortho, para-director. The directing effects of these two groups will determine the substitution pattern. The positions ortho to the amino-linked group are C3' and C5'. The position para to the amino-linked group is already occupied by the chlorine atom. The positions ortho to the chlorine atom are C3' and C5'. Thus, both groups direct incoming electrophiles to the C3' and C5' positions.
It is important to note that the strong activating nature of the amino group can lead to over-reaction, such as polyhalogenation, and in some cases, oxidation of the aniline (B41778) ring. libretexts.org To control the reactivity, the amino group can be acetylated to form an amide, which is a less powerful activating group but still an ortho, para-director. libretexts.orglibretexts.org The acetyl group can be removed later by hydrolysis. libretexts.org
Transformations of the Secondary Amine Linkage in this compound
The secondary amine bridge in this compound is a key functional group that can undergo a variety of chemical transformations, including N-alkylation, N-acylation, oxidation, and reduction.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing it to react with alkyl halides or other alkylating agents to form tertiary amines. For example, the reaction with dimethyl sulfate (B86663) would yield N,N-dimethyl-3-chloro-N-(4-chlorophenyl)aniline.
N-Acylation: The secondary amine can also react with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would produce N-(3-chloro-N-(4-chlorophenyl)phenyl)acetamide. As mentioned earlier, this acylation is often used as a protecting group strategy to moderate the reactivity of the aniline ring during electrophilic aromatic substitution. libretexts.orglibretexts.org A method for the synthesis of rafoxanide (B1680503) involves the acylation of an aminoether with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362). nih.gov
Oxidation and Reduction Pathways of the Amine Functionality
Oxidation: Aniline and its derivatives are susceptible to oxidation. libretexts.org The secondary amine in this compound can be oxidized by various oxidizing agents. The product of oxidation can vary depending on the oxidant and reaction conditions, potentially leading to the formation of nitroso, nitro, or polymeric materials. Direct nitration of anilines can lead to oxidative decomposition. libretexts.org
Cyclization and Rearrangement Reactions Involving this compound
The formation of carbazoles from diphenylamine (B1679370) precursors is a well-established synthetic route, and this compound is a key substrate for the synthesis of dichlorinated carbazole (B46965) derivatives. These cyclization reactions typically proceed via intramolecular C-C bond formation, often facilitated by catalysts or high temperatures.
One of the primary methods for the cyclization of diphenylamines is the palladium-catalyzed intramolecular arylation. While specific studies on this compound are not extensively detailed in publicly available literature, the general mechanism involves the oxidative addition of the palladium catalyst to one of the C-H bonds of the aromatic rings, followed by reductive elimination to form the carbazole ring system. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.
Another significant cyclization pathway is the Graebe-Ullmann reaction, which involves the thermal or photochemical treatment of N-arylbenzotriazoles derived from the corresponding diphenylamine. However, a more direct approach is the thermal cyclization of the diphenylamine itself at high temperatures, often in the presence of a catalyst like iodine. For instance, the cyclization of diphenylamine to carbazole has been achieved at 350 °C with iodine as a catalyst. nih.gov
While specific rearrangement reactions of this compound are not extensively documented, related diphenylamine systems are known to undergo rearrangements under certain conditions. These can include migrations of substituent groups on the aromatic rings, although such reactions are generally less common than cyclization pathways.
| Reaction Type | General Conditions | Products | Key Findings |
| Palladium-Catalyzed Cyclization | Pd catalyst, ligand, base, high temperature | Dichlorocarbazoles | Efficient method for intramolecular C-C bond formation. |
| Thermal Cyclization (Graebe-Ullmann type) | High temperature (e.g., 350 °C), optional catalyst (e.g., Iodine) | Dichlorocarbazoles | Direct conversion of diphenylamines to carbazoles. |
Photochemical and Thermochemical Reactions of this compound
The photochemical behavior of halogenated diphenylamines has been a subject of interest due to their role as potential environmental photoproducts of various pharmaceuticals and industrial chemicals. The primary photochemical reaction of diphenylamines is photocyclization to form carbazoles.
Studies on structurally similar compounds, such as 2,6-dichlorodiphenylamines, have shown that they undergo photocyclization to yield monohalogenated carbazoles. For example, the photolysis of diclofenac, which contains a 2,6-dichlorodiphenylamine (B195790) moiety, results in the formation of 8-chloro-9H-carbazole-1-acetic acid. The quantum yield of this cyclization is highly dependent on the solvent, being significantly higher in aqueous solutions compared to organic solvents. This suggests that the polarity and protic nature of the medium play a crucial role in the reaction mechanism. The photocyclization is believed to proceed through the triplet excited state of the diphenylamine.
The general reaction for the photocyclization of a dichlorodiphenylamine can be represented as:
Cl-Ar-NH-Ar-Cl + hν → Dichlorocarbazole + HCl
Thermochemical reactions of this compound, in the absence of catalysts, typically require high temperatures to induce cyclization, as mentioned in the context of the Graebe-Ullmann reaction. At elevated temperatures, intramolecular C-H activation and subsequent C-C bond formation can lead to the formation of the thermodynamically stable carbazole ring system. The specific temperature required and the efficiency of the reaction would depend on the substitution pattern of the diphenylamine.
| Reaction Type | Reactant | Conditions | Major Product(s) | Quantum Yield (Φ) |
| Photocyclization | 2,6-Dichlorodiphenylamine derivatives | UV irradiation, various solvents | 1-Chlorocarbazole derivatives | Solvent-dependent (e.g., higher in water) |
Theoretical and Computational Studies on this compound: A Review of Available Research
Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational studies have been published focusing solely on the chemical compound this compound.
While computational chemistry is a powerful tool for investigating the properties of molecules, it appears that this particular substituted aniline has not yet been the subject of dedicated research in the public domain. Computational studies, including Density Functional Theory (DFT), are frequently used to analyze the electronic structure, reactivity, and conformational behavior of molecules. Such studies provide valuable insights into:
Quantum Chemical Investigations: These would typically involve Frontier Molecular Orbital (FMO) analysis to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface would reveal the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
Conformational Analysis and Molecular Dynamics: These simulations would explore the molecule's three-dimensional structure, including the rotational barriers around key bonds (torsional preferences) and how the molecule's shape might change in the presence of a solvent.
Computational Elucidation of Reaction Mechanisms: Theoretical calculations can map out the energy profiles of chemical reactions, helping to understand how the molecule might be formed or how it might react with other chemical species.
Although no direct data exists for this compound, research on structurally similar compounds, such as other chlorinated or substituted diphenylamines and anilines, is available. These studies demonstrate the utility of computational methods in predicting the physicochemical properties and reactivity of this class of compounds. However, in strict adherence to the request for information solely on this compound, no data can be presented.
Further research initiatives would be required to generate the specific theoretical and computational data for this compound, which would allow for a detailed analysis as outlined in the requested article structure.
Theoretical and Computational Studies on 3 Chloro N 4 Chlorophenyl Aniline
Computational Elucidation of Reaction Mechanisms involving 3-chloro-N-(4-chlorophenyl)aniline
Transition State Characterization for Synthetic Pathways
The synthesis of diarylamines such as this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Computational studies, typically using DFT, are crucial for elucidating the detailed mechanism of such reactions. The process involves identifying the structures of reactants, intermediates, products, and, most importantly, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. scm.com
Computational models for a representative Buchwald-Hartwig amination would provide the following data:
Table 1: Illustrative Computational Data for a Buchwald-Hartwig Amination Transition State
| Parameter | Computational Method | Basis Set | Example Finding (for a related reaction) |
| Task Type | Transition State | Def2-TZVP | N/A |
| Energy Barrier (rds) | DFT (M06) | Def2-TZVP | 26.8 kcal/mol |
| Key Bond Distance (Pd-C) | DFT (BP86-D3) | SVP | ~2.1 Å |
| Key Bond Distance (C-N) | DFT (BP86-D3) | SVP | ~2.8 Å |
| Imaginary Frequency | DFT (BP86-D3) | SVP | -350 cm⁻¹ |
Note: The data in this table is illustrative for a generic Pd-catalyzed amination and not specific to this compound, for which specific transition state calculations are not publicly available. The values are based on findings for similar systems. rsc.org
Energetic Profiles of Degradation and Transformation Reactions
Understanding the environmental fate of chlorinated aromatic compounds is critical. Computational studies can map the energetic profiles of degradation and transformation reactions, such as photodegradation. These reactions can proceed through direct photolysis or indirect pathways involving reactive oxygen species like hydroxyl radicals (·OH). mdpi.com
For a molecule like this compound, degradation would likely involve the cleavage of C-Cl, C-N, or C-H bonds. DFT calculations can model these bond dissociation energies and the energy barriers for reactions with atmospheric radicals. vilniustech.lt Studies on the photodegradation of the related 2,6-dichlorodiphenylamine (B195790) have shown that reaction with hydroxyl radicals is a feasible degradation pathway, whereas singlet oxygen is largely unreactive. vilniustech.ltresearchgate.net The reaction proceeds via photoinduced electron transfer. vilniustech.lt
A computational investigation into the degradation of this compound would involve calculating the reaction energies and activation barriers for various potential pathways.
Table 2: Predicted Energetic Data for a Potential Degradation Pathway
| Reaction Pathway | Computational Method | Basis Set | Calculated Parameter | Predicted Outcome |
| C-Cl Bond Cleavage | DFT (B3LYP) | 6-311+G(d,p) | Activation Energy | High energy barrier, less likely pathway |
| C-N Bond Cleavage | DFT (B3LYP) | 6-311+G(d,p) | Activation Energy | Moderate energy barrier, a possible fragmentation route |
| Reaction with ·OH | DFT (B3LYP) | 6-311+G(d,p) | Activation Energy | Low energy barrier, likely a major degradation pathway in aqueous environments. mdpi.com |
| H-abstraction from N-H | DFT (B3LYP) | 6-311+G(d,p) | Activation Energy | Moderate energy barrier, contributes to transformation |
Note: This table represents predicted outcomes based on computational studies of analogous chlorinated aromatic compounds. mdpi.comvilniustech.lt Specific energetic data for this compound is not available in published literature.
Prediction of Spectroscopic Signatures and Advanced Spectral Interpretation for this compound
Computational methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules. By calculating spectroscopic parameters and comparing them with experimental data, structures can be confirmed and spectral features can be assigned with confidence.
Vibrational (IR/Raman) Spectroscopy Predictions
Vibrational spectra (Infrared and Raman) are unique fingerprints of a molecule, determined by the vibrations of its chemical bonds. DFT calculations are widely used to predict these spectra with a high degree of accuracy. sci-hub.se The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. nih.gov
For this compound, key vibrational modes would include N-H stretching, C-N stretching, C-Cl stretching, and various aromatic C-C and C-H vibrations.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | ~3450 | Medium | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| C=C Aromatic Stretch | 1610 - 1580 | Strong | Strong |
| C-N Stretch | ~1290 | Strong | Medium |
| C-Cl Stretch | 850 - 550 | Strong | Medium |
Note: These predictions are based on DFT calculations performed on analogous compounds such as chloroanilines and N-phenylanilines. nih.gov The exact frequencies for the target molecule would require a specific calculation.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
NMR spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. researchgate.netmdpi.com These calculations provide theoretical shifts that, when compared with experimental data, can confirm structural assignments. The accuracy of these predictions is often high enough to distinguish between different isomers. researchgate.net
Calculations for this compound would predict the chemical shifts for each unique proton and carbon atom in the molecule, referenced against a standard like tetramethylsilane (B1202638) (TMS).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-H Proton | 5.5 - 6.5 | N/A |
| Aromatic Protons (ortho to NH) | 7.0 - 7.2 | 116 - 120 |
| Aromatic Protons (meta to NH) | 7.2 - 7.4 | 129 - 131 |
| Aromatic Carbon (C-N) | N/A | 140 - 144 |
| Aromatic Carbon (C-Cl) | N/A | 130 - 135 |
Note: The predicted chemical shift ranges are estimates based on experimental data for 3-chloroaniline (B41212), chemicalbook.com 4-chloroaniline (B138754), and related N-aryl structures. researchgate.net Precise values require specific GIAO calculations.
Electronic (UV-Vis) Absorption Properties
The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, are determined by transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting the electronic absorption spectra of organic molecules. researchgate.netresearchgate.net These calculations yield the absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*).
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The calculations would provide insight into how the chloro-substituents and the diarylamine structure influence the electronic properties and the color of the compound.
Table 5: Predicted Electronic Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~300-320 | ~0.1 - 0.3 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~250-270 | ~0.4 - 0.6 | Deeper π → π transitions |
Note: These predictions are based on TD-DFT calculations on similar aromatic amines and N-(4-chlorophenyl) containing structures. researchgate.net The exact λ_max values are dependent on the specific computational method and solvent model used.
Advanced Chemical Applications of 3 Chloro N 4 Chlorophenyl Aniline
3-chloro-N-(4-chlorophenyl)aniline as a Versatile Synthetic Building Block
As a substituted diarylamine, this compound serves as a valuable precursor and intermediate in the synthesis of a variety of complex organic structures. Its bifunctional nature, combining a reactive amine with tunable aromatic rings, allows for its incorporation into diverse molecular skeletons.
Conducting polymers, particularly those based on polyaniline (PANI), are a cornerstone of modern materials science. The properties of PANI can be finely tuned by introducing substituents onto the aniline (B41778) monomer. While the direct polymerization of this compound is not extensively documented, the behavior of analogous substituted anilines, such as 3-chloroaniline (B41212), provides a clear precedent for its potential application.
The chemical or electrochemical oxidative polymerization of aniline and its derivatives is a well-established method for producing conductive polymers. mdpi.comresearchgate.net In this process, the aniline monomers are coupled to form long polymer chains. The presence of substituents directly influences the polymerization process and the final properties of the polymer. For instance, the polymerization of 3-chloroaniline yields poly(3-chloroaniline), a material whose electronic properties are distinct from those of unsubstituted PANI. The electron-withdrawing nature of the chlorine atom affects the electron delocalization along the polymer backbone, which in turn modifies the material's conductivity and optical absorption characteristics. researchgate.net
It is proposed that this compound could serve as a monomer to create novel, highly substituted polyaniline-type systems. The polymerization would likely proceed via oxidative coupling, creating a polymer with a repeating diarylamine unit. The resulting material would be expected to have distinct solubility, thermal stability, and electronic properties compared to simpler polyanilines, driven by the steric bulk and electronic effects of the two chlorophenyl groups.
Table 1: Comparison of Properties of Polyaniline and a Substituted Polyaniline Derivative
| Property | Polyaniline (PANI) | Poly(3-chloroaniline) |
| Typical Monomer | Aniline | 3-chloroaniline |
| Conductivity of Salt Form | ~5.2 S/cm researchgate.net | Lower than PANI researchgate.net |
| Key Spectral Feature | Absorption band in the range of 450-550 nm researchgate.net | Absorption shifted to lower wavelength vs. PANI researchgate.net |
| Effect of Substituent | N/A | The electronic effect of chlorine reduces the amount of delocalization, thereby increasing the energy gap. researchgate.net |
Aniline and its derivatives are fundamental building blocks in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The reactivity of the amino group, coupled with the potential for reactions on the aromatic ring, allows for a variety of cyclization strategies.
One-pot, three-component reactions offer an efficient pathway to complex molecules. For example, substituted anilines can react with 1,3-diketones and a third component (like acetone) to construct meta-hetarylanilines. beilstein-journals.org In this type of reaction, the aniline derivative participates in the formation of an enamine intermediate, which then undergoes intramolecular cyclization and aromatization to yield the final substituted aniline product. beilstein-journals.org The electronic nature of the aniline substituent can play a key role in the reaction's success. Given its structure, this compound could be employed in similar multi-component reactions to generate highly functionalized, sterically hindered heterocyclic systems that would be difficult to access through other synthetic routes.
A synthon is a conceptual unit within a molecule that assists in planning its synthesis. The diarylamine framework of this compound makes it a valuable synthon for larger, multi-aryl molecules. The N-H bond provides a reactive site for forming new carbon-nitrogen or nitrogen-heteroatom bonds.
The synthesis of the anthelmintic drug Rafoxanide (B1680503) illustrates how a structurally related diarylamine, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, can be used as a key intermediate. nih.gov In that synthesis, the diarylamine is acylated with 3,5-diiodosalicylic acid to form the final amide product. nih.gov This reaction highlights a probable synthetic application for this compound. By reacting it with various acyl chlorides, sulfonyl chlorides, or other electrophiles, a wide range of complex molecules with a core diarylamine structure can be synthesized. These products could have applications in medicinal chemistry, agrochemicals, or materials science, where the rigid and electronically defined diarylamine motif is desired.
Table 2: Example of a Synthetic Transformation Using a Related Aniline
| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |
| 3-(chloro-4-(4´-chlorophenoxy)aminobenzene nih.gov | 3,5-diiodosalicylic acid nih.gov | Phosphorus trichloride (B1173362) in xylene nih.gov | N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) nih.gov | Amide Coupling / Acylation nih.gov |
Role in Material Science Research and Functional Materials Development
The unique electronic profile of this compound, characterized by the presence of two electron-withdrawing chlorine atoms on separate phenyl rings bridged by a nitrogen atom, makes it an intriguing candidate for the development of new functional materials.
Materials derived from this compound, particularly polymers, are expected to possess interesting optical and electronic properties. In conjugated polymer systems like polyaniline, substituents have a profound impact. The chlorine atoms in a polymer derived from this monomer would influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Research on halogen-substituted polyanilines has shown that these modifications can alter the band gap of the material. For instance, the introduction of chlorine into the polyaniline backbone in poly(3-chloroaniline) leads to a hypsochromic shift (a shift to a shorter wavelength) in its UV-Visible absorption spectrum, which indicates an increase in the energy gap between the valence and conduction bands. researchgate.net This is attributed to the electronic influence of the halogen, which reduces the degree of electron delocalization along the polymer chain. researchgate.net Similarly, polymers incorporating the this compound unit would likely exhibit a wider band gap and different absorption and emission characteristics compared to unsubstituted analogs, making them candidates for optoelectronic applications where specific energy levels are required. Scientists also enhance the optoelectronic properties of aniline-based polymers by creating composites with metal oxides to improve light absorption capabilities. mdpi.com
The development of advanced organic electronic components relies on the availability of processable and stable semiconducting and conducting polymers. Polyanilines are a key class of such materials. mdpi.com The synthesis of polymers from monomers like this compound could lead to new conductive materials with enhanced properties.
The two chlorophenyl groups would increase the steric hindrance along the polymer chain, which could improve the solubility of the resulting polymer in common organic solvents. This is a significant advantage, as the processability of unsubstituted polyaniline is often a challenge. Furthermore, the chlorine atoms can enhance the material's thermal and environmental stability.
Polymers derived from this monomer would function as active components in organic electronic systems. Their tunable electronic properties mean they could be used as p-type semiconductors or, upon doping, as organic conductors. The ability to control the energy gap and conductivity through the specific substitution pattern makes these materials highly desirable for creating tailored components for applications in printed electronics and advanced sensors. mdpi.com
No Publicly Available Research on the Use of this compound in Ligand Design and Catalysis
Following a comprehensive review of available scientific literature and patent databases, it has been determined that there is no specific, publicly documented research concerning the application of the chemical compound This compound in the fields of ligand design and catalysis research.
While the broader class of diarylamines and other chlorinated aniline derivatives are subjects of extensive research in catalysis—particularly in the development of ligands for cross-coupling reactions—the specific compound This compound is not mentioned in this context in the available literature. Research in this area tends to focus on related, but structurally distinct, molecules. For instance, studies frequently describe the use of other substituted diarylamines or aniline derivatives in the synthesis of phosphine (B1218219) ligands or N-heterocyclic carbenes for metal-catalyzed reactions. nih.govresearchgate.net Similarly, related compounds like 3-chloroaniline serve as precursors for various dyes, pharmaceuticals, and agrochemicals.
However, the explicit instructions to focus solely on This compound prevent the inclusion of information on these related but different chemical entities. The absence of direct research findings for the specified compound means that no data tables or detailed research findings on its role in ligand design or catalysis can be provided.
Therefore, the subsection on "Ligand Design and Catalysis Research Utilizing this compound Frameworks" cannot be developed with scientifically accurate and verifiable content as per the request's strict constraints.
Environmental Fate and Degradation Pathways of 3 Chloro N 4 Chlorophenyl Aniline
Photolytic and Photocatalytic Degradation Mechanisms of 3-chloro-N-(4-chlorophenyl)aniline
The presence of aromatic rings and carbon-chlorine bonds in this compound suggests its susceptibility to photolytic and photocatalytic degradation.
Direct photolysis involves the degradation of a chemical by the absorption of light. For chlorinated aromatic compounds, this can lead to the cleavage of the carbon-chlorine bond. The photolysis of free chlorine (hypochlorous acid and hypochlorite) in water by UV irradiation results in the formation of reactive species, including hydroxyl radicals (•OH) and chlorine radicals (Cl•). nih.govwisc.edunsf.govrsc.org These radicals are highly reactive and can initiate the degradation of organic pollutants.
The quantum yields for the photolysis of free chlorine are influenced by pH and the wavelength of UV light. For instance, under 254 nm UV irradiation, the quantum yield for free chlorine is greater than 1.2 mol Es⁻¹ across a pH range of 4-10. nih.gov The degradation of free chlorine is generally enhanced under acidic conditions. nih.gov The formation of hydroxyl radicals during chlorine photolysis has been confirmed, with a quantum yield of 1.4 mol Es⁻¹ for HOCl at 254 nm. nih.gov These generated radicals can subsequently attack organic molecules like this compound, leading to their degradation.
Table 1: Factors Influencing Direct Photolysis of Related Chlorinated Compounds
| Factor | Observation for Related Compounds | Potential Implication for this compound |
| pH | Lower pH enhances free chlorine degradation and the steady-state concentrations of •OH and Cl•. nih.govnsf.gov | Potentially faster photolytic degradation in acidic waters. |
| Wavelength | Quantum yields for chlorine photolysis are wavelength-dependent. nih.gov | The efficiency of degradation would depend on the spectral properties of the light source. |
| Water Matrix | The presence of dissolved organic matter can act as a radical scavenger, potentially inhibiting degradation. wisc.edu | Degradation rates in natural waters may be slower than in pure water. |
Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical, to degrade recalcitrant organic pollutants. nih.govmdpi.com Common AOPs include UV/H₂O₂, UV/O₃, and Fenton-based processes. nih.govmdpi.com These methods have been shown to be effective for the degradation of various chlorinated organic compounds. nih.gov
The UV/chlorine process is an emerging AOP that has been shown to be effective for the degradation of various contaminants. nih.gov This process generates not only hydroxyl radicals but also reactive chlorine species, which can contribute to the degradation of organic molecules. nih.gov The combination of an absorption process with a liquid H₂O₂/O₃ initiated oxidation has demonstrated high removal efficiencies (up to 94%) for trichloroethylene, a chlorinated solvent. nih.gov
For chlorinated aromatic compounds, AOPs can lead to hydroxylation of the aromatic ring and eventual ring cleavage, resulting in the formation of smaller, more biodegradable organic acids and ultimately mineralization to CO₂, water, and inorganic ions. researchgate.net
Table 2: Examples of AOPs for the Degradation of Chlorinated Aromatic Compounds
| AOP Method | Target Compound(s) | Key Findings |
| Ozone/H₂O₂ and Ozone/UV/H₂O₂ | 1,2-dichlorobenzene, 1,3,5-trichlorobenzene | Effective removal at circumneutral pH, with degradation primarily driven by reaction with OH radicals. osti.gov |
| UV/Chlorine | General organic contaminants | Produces a suite of reactive oxidants including •OH, Cl•, and O₃, enhancing degradation. wisc.edunsf.govnih.gov |
| Photocatalysis (TiO₂) | 2,4,6-trichlorophenol (B30397) | Efficient removal and mineralization under UV irradiation. researchgate.net |
Microbial Transformation and Biodegradation Studies of this compound
Microbial degradation is a key process in the natural attenuation of organic pollutants. The structure of this compound suggests that it may be susceptible to microbial attack, although its chlorinated nature could confer resistance.
Studies on the biodegradation of diphenylamine (B1679370) and chloroanilines provide insights into the potential microbial degradation pathways for this compound. A Pseudomonas putida strain has been isolated that can degrade high concentrations of diphenylamine, metabolizing it via the transient formation of aniline (B41778) and catechol. nih.gov For chloroanilines, several bacterial strains have been identified that can utilize them as a sole source of carbon and nitrogen. sciepub.com
The initial steps in the microbial degradation of chloroanilines often involve oxidative deamination to form chlorocatechols. researchgate.net These intermediates can then undergo ring cleavage, a critical step in the mineralization of aromatic compounds. researchgate.net For instance, Acinetobacter soli strain GFJ2 can degrade 3,4-dichloroaniline (B118046), potentially to 4-chloroaniline (B138754) and then to aniline or 4-chlorocatechol, which are further degraded. mdpi.com
Based on these findings, a plausible initial degradation step for this compound would be the cleavage of the amine bridge, potentially yielding 3-chloroaniline (B41212) and 4-chlorophenol (B41353) or related intermediates. These could then be further degraded through established pathways for chloroaromatics.
The biodegradability of chlorinated compounds is highly dependent on the redox conditions.
Under aerobic conditions , the degradation of chlorinated aromatic compounds is often initiated by oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. researchgate.net The presence of chlorine substituents can hinder this process.
Under anaerobic conditions , reductive dehalogenation is a key degradation mechanism for highly chlorinated compounds. nih.govnih.gov This process involves the removal of a chlorine atom and its replacement with a hydrogen atom, which is mediated by specific anaerobic bacteria. nih.gov This can lead to the formation of less chlorinated and often more biodegradable daughter products. For example, pentachlorophenol (B1679276) can be reductively dehalogenated to 2,4,6-trichlorophenol by Desulfomonile tiedjei. nih.gov It is conceivable that under anaerobic conditions, this compound could undergo reductive dechlorination.
Chemical Hydrolysis and Reductive Degradation in Aquatic and Soil Systems
In addition to photolytic and microbial processes, chemical reactions such as hydrolysis and reduction can contribute to the degradation of this compound in the environment.
Chemical Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated aromatic compounds, hydrolysis of the carbon-chlorine bond is generally a very slow process under typical environmental pH and temperature conditions. The stability of the aryl-chloride bond makes these compounds resistant to hydrolysis.
Reductive Degradation: In anoxic environments, such as saturated soils and sediments, chemical reduction can be an important transformation pathway. Abiotic reductive dechlorination can occur in the presence of certain minerals (e.g., iron sulfides) or reduced organic matter. This process, similar to microbial reductive dehalogenation, involves the removal of chlorine atoms. wur.nl
Adsorption, Desorption, and Mobility Studies of this compound in Environmental Matrices
The mobility of an organic compound in the environment is largely governed by its tendency to adsorb to soil and sediment particles versus remaining dissolved in water. This behavior is influenced by the compound's chemical properties and the characteristics of the environmental matrix, such as organic carbon content and pH.
For this compound, its non-polar, aromatic structure suggests a tendency to adsorb to organic matter in soil and sediment. The presence of two chlorine atoms increases its hydrophobicity (water-repelling nature), which would further favor adsorption and limit its mobility in aqueous environments. The potential for the amine group to participate in hydrogen bonding could also influence its interaction with soil components.
While direct studies on this compound are not available, data for related chloroanilines, such as 4-chloroaniline and 3,4-dichloroaniline, indicate that they are relatively immobile in soil. These compounds are known to be degradation products of certain phenylurea herbicides nih.gov. The mobility of such compounds is often assessed using the soil organic carbon-water (B12546825) partitioning coefficient (Koc), where a higher value indicates stronger adsorption and lower mobility.
Table 1: Predicted and Comparative Mobility of Chloroanilines This table presents predicted data for the target compound and experimental data for related compounds to provide context on potential environmental mobility.
| Compound Name | CAS Number | Predicted/Observed Koc (L/kg) | Predicted Mobility Class |
| This compound | Not Available | High (Predicted) | Low to Immobile |
| 4-chloroaniline who.intinchem.orgnih.govnih.gov | 106-47-8 | 130 - 850 | Low to Moderate |
| 3,4-dichloroaniline nih.govnih.gov | 95-76-1 | 500 - 2,500 | Low to Immobile |
Data for 4-chloroaniline and 3,4-dichloroaniline are from various sources and represent a range of reported values. The Koc for this compound is predicted based on its chemical structure.
Environmental Metabolite Identification and Persistence Assessment
The degradation of this compound in the environment is expected to occur through biotic (microbial) and abiotic (e.g., photolysis) processes. The persistence of the compound is determined by the rate of these degradation processes. Chlorinated aromatic compounds are often resistant to rapid degradation, leading to their persistence in the environment.
Potential Metabolic Pathways:
Based on studies of other chloroanilines and diarylamines, the following metabolic transformations are plausible for this compound:
Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic rings is a common initial step in the microbial degradation of aromatic compounds.
N-dealkylation/N-dearylation: Cleavage of the bond between the nitrogen atom and one of the phenyl rings could occur, leading to the formation of 3-chloroaniline and 4-chloroaniline.
Acetylation: The amine group can be acetylated to form the corresponding acetamide.
Mineralization: Complete degradation to carbon dioxide, water, and inorganic chloride and ammonium (B1175870) is the ultimate fate for some organic pollutants, though this is often a slow process for chlorinated compounds.
The persistence of this compound is likely to be significant due to the presence of the chlorine atoms, which make the aromatic rings less susceptible to microbial attack. The diarylamine structure may also contribute to its stability.
Table 2: Potential Environmental Metabolites of this compound and Their Assessed Persistence This table outlines the likely metabolites and their expected persistence based on the behavior of similar compounds.
| Potential Metabolite | Formation Pathway | Assessed Persistence |
| Hydroxylated derivatives | Microbial oxidation | Moderate to High |
| 3-chloroaniline nih.gov | N-dearylation | Moderate to High |
| 4-chloroaniline who.intinchem.orgnih.govnih.gov | N-dearylation | Moderate to High |
| N-acetyl-3-chloro-N-(4-chlorophenyl)aniline | Acetylation | High |
The persistence of the potential metabolites, such as 3-chloroaniline and 4-chloroaniline, is also a concern as these compounds themselves can be toxic and recalcitrant in the environment nih.gov. Studies on 4-chloroaniline show that it can be persistent in the aquatic environment, with a potential for bioaccumulation who.int. The degradation of 3,4-dichloroaniline has been shown to produce metabolites like 3,4-dichloroformanilide and 3,4-dichloroacetanilide nih.gov.
Advanced Analytical Methodologies for Comprehensive Characterization of 3 Chloro N 4 Chlorophenyl Aniline
Hyphenated Chromatographic-Spectrometric Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for analyzing 3-chloro-N-(4-chlorophenyl)aniline, particularly in complex matrices or when assessing isomeric purity.
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. For this compound, this technique offers high chromatographic resolution, separating it from closely related isomers and impurities that may arise during synthesis. Following separation on a capillary column, the compound is ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting ions with high accuracy. This allows for the determination of the elemental composition of the molecular ion and key fragments, providing strong evidence for the compound's identity. In studies involving chlorinated anilines, GC-MS is frequently used for regioselective analysis and to monitor reaction outcomes. nih.gov For complex environmental or biological samples, derivatization may be employed to enhance volatility and improve detection limits. researchgate.net
For non-volatile samples or for achieving exceptionally low detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly suited for trace analysis of aromatic amines in various matrices. nih.govnih.gov The compound is first separated by HPLC, often using a reverse-phase column, before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such molecules.
In the tandem mass spectrometer (MS/MS), a specific precursor ion corresponding to this compound is selected, fragmented through collision-induced dissociation, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference. nih.gov A developed LC-MS/MS method for 39 primary aromatic amines in human urine demonstrated limits of detection in the range of 0.025-0.20 ng/mL, showcasing the technique's power for trace analysis. nih.gov While specific parameters for this compound are not published, a hypothetical MRM transition can be predicted based on its structure.
Table 1: Predicted LC-MS/MS Parameters for this compound
| Parameter | Value |
| Analyte | This compound |
| Molecular Formula | C₁₂H₉Cl₂N |
| Molecular Weight | 254.11 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ (m/z) | 254.0 |
| Predicted Product Ion (m/z) | 126.0 (loss of chlorophenyl group) |
| Predicted Collision Energy | 20-35 eV |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. Advanced NMR experiments provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations.
While a standard one-dimensional ¹H NMR spectrum provides initial information, 2D NMR is required for complete structural confirmation of this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within the two separate aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the two aromatic rings via the nitrogen atom and for confirming the positions of the non-protonated carbons and the chloro-substituents. For instance, a correlation between the N-H proton and carbons in both rings would definitively confirm the diarylamine structure. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |
| N-H | - | H | ~5.8 |
| C1' | ~141 | - | - |
| C2'/C6' | ~129.5 | H2'/H6' | ~7.25 (d) |
| C3'/C5' | ~122 | H3'/H5' | ~7.05 (d) |
| C4' | ~129 | - | - |
| C1 | ~142 | - | - |
| C2 | ~118 | H2 | ~7.10 (d) |
| C3 | ~135 | - | - |
| C4 | ~120 | H4 | ~6.85 (dd) |
| C5 | ~130.5 | H5 | ~7.20 (t) |
| C6 | ~119 | H6 | ~6.75 (d) |
Note: Predicted values are estimates based on data for similar structures like 3-chloroaniline (B41212) and 4-chloroaniline (B138754). chemicalbook.comnih.gov Actual values may vary.
Solid-State NMR (ssNMR) is a valuable technique for characterizing the compound in its crystalline or solid form, especially when single crystals suitable for X-ray diffraction are not available. It can provide information on polymorphism (the existence of different crystal forms), which can impact physical properties. By analyzing the chemical shift anisotropy and using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can reveal details about the molecular conformation and packing in the solid state, complementing data from other methods.
Single Crystal X-ray Diffraction for Definitive Structural Determination
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural proof of a molecule by mapping the electron density in a single crystal. nih.gov This technique yields precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. For this compound, SCXRD would unambiguously confirm the substitution pattern on both aromatic rings and provide insight into the intermolecular interactions, such as hydrogen bonding involving the amine proton and π-π stacking between the aromatic rings, which govern the crystal packing. researchgate.netgrowingscience.com
Table 3: Representative Crystal Data for a Chlorinated Aniline (B41778) Derivative
| Parameter | Example Value |
| Compound | 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline researchgate.net |
| Formula | C₁₇H₁₀Cl₂N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.3698 (9) |
| b (Å) | 6.7787 (2) |
| c (Å) | 15.9609 (9) |
| β (º) | 105.284 (4) |
| Volume (ų) | 1708.47 (14) |
| Z | 4 |
Note: This data is for a related, more complex molecule but illustrates the type of information obtained from an SCXRD experiment. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For this compound (C₁₂H₉Cl₂N), HRMS provides an exact mass measurement that serves as a primary method for its identification. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) results in a characteristic isotopic pattern in the mass spectrum, which further corroborates the compound's identity. The molecular ion [M]⁺• and the protonated molecule [M+H]⁺ are typically observed. The high-resolution capabilities allow for the differentiation of the M, M+2, and M+4 peaks with high precision.
The theoretical accurate masses for the most abundant isotopologues are calculated and used for confirmation against experimental data. These precise measurements are crucial for distinguishing the target compound from other potential isomers or impurities.
Table 1: Predicted HRMS Data for this compound (C₁₂H₉Cl₂N)
| Ion | Formula | Isotopologue | Calculated m/z | Relative Abundance (%) |
|---|---|---|---|---|
| [M]⁺• | [C₁₂H₉³⁵Cl₂N]⁺• | M | 252.0139 | 100.0 |
| [M+2]⁺• | [C₁₂H₉³⁵Cl³⁷ClN]⁺• | M+2 | 254.0110 | 65.0 |
| [M+4]⁺• | [C₁₂H₉³⁷Cl₂N]⁺• | M+4 | 256.0080 | 10.6 |
| [M+H]⁺ | [C₁₂H₁₀³⁵Cl₂N]⁺ | M+H | 253.0217 | 100.0 |
| [M+H+2]⁺ | [C₁₂H₁₀³⁵Cl³⁷ClN]⁺ | M+H+2 | 255.0188 | 65.0 |
Note: The calculated m/z values and relative abundances are based on the natural isotopic distribution of the elements.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorph Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are complementary and are powerful tools for both qualitative identification and the study of subtle structural variations, such as polymorphism.
The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The key vibrational modes include N-H stretching, C-N stretching, aromatic C-H stretching, aromatic C=C in-ring vibrations, and C-Cl stretching. orgchemboulder.compressbooks.pubmsu.edu
N-H Stretching: As a secondary amine, this compound is expected to show a single, relatively sharp N-H stretching band in the region of 3350-3450 cm⁻¹. orgchemboulder.comspectroscopyonline.com The exact position can be influenced by hydrogen bonding in the solid state.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two phenyl rings typically appear above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. orgchemboulder.com
Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the aromatic systems give rise to several bands, characteristically found in the 1400-1600 cm⁻¹ region. orgchemboulder.compressbooks.pub Bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹ are typical for aromatic rings. orgchemboulder.com
C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com This absorption is often strong in aromatic amines. orgchemboulder.com
C-Cl Stretching: The C-Cl stretching vibrations for aryl chlorides are typically observed in the lower frequency region of the spectrum, generally between 550-850 cm⁻¹. libretexts.org
Table 2: Characteristic Vibrational Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3350 - 3450 | FT-IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aromatic C=C In-Ring Stretch | 1400 - 1600 | FT-IR, Raman |
| C-N Stretch (Aromatic) | 1250 - 1335 | FT-IR, Raman |
| Aromatic C-H Out-of-Plane Bend | 675 - 900 | FT-IR |
FT-IR and Raman spectroscopy are complementary. While N-H and C=O (if present) groups typically show strong absorptions in FT-IR due to their large change in dipole moment, C=C and C-Cl bonds, which involve a greater change in polarizability, can give rise to strong signals in Raman spectra.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. americanpharmaceuticalreview.commdpi.com These different polymorphs can exhibit distinct physical properties. Vibrational spectroscopy is a highly effective technique for identifying and differentiating between polymorphs. photonics.comspectroscopyonline.com
Differences in the crystal lattice packing and intermolecular interactions (such as hydrogen bonding) between polymorphs lead to variations in their vibrational spectra. americanpharmaceuticalreview.com These differences can manifest as:
Shifts in peak positions.
Changes in the relative intensities of bands.
The appearance or disappearance of peaks due to changes in molecular symmetry and vibrational coupling in the crystal unit cell. americanpharmaceuticalreview.com
Both the "fingerprint" region (typically 400-1500 cm⁻¹) and the low-frequency (or lattice) region (<200 cm⁻¹) are valuable for polymorph analysis. spectroscopyonline.com The fingerprint region reflects changes in the intramolecular vibrations influenced by the crystal environment. The low-frequency region, which is more readily accessible with Raman spectroscopy, directly probes the intermolecular lattice vibrations (phonons) and can provide a distinct "fingerprint" for each polymorphic form. spectroscopyonline.comazom.com Therefore, a comparative analysis of the FT-IR and Raman spectra of different batches or crystallization products of this compound can be used to identify the presence of different polymorphs.
Future Perspectives and Emerging Research Directions in 3 Chloro N 4 Chlorophenyl Aniline Chemistry
Novel Catalytic Systems for Efficient Synthesis
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. For 3-chloro-N-(4-chlorophenyl)aniline, which is often synthesized through multi-step processes, the advent of novel catalytic systems holds immense promise. Current research is focused on replacing traditional, often harsh, reaction conditions with more environmentally benign and economically viable alternatives.
One area of active investigation is the use of metal catalysts for the synthesis of related chloro-aniline structures. For instance, liquid-phase catalytic hydrogenation is being explored as a more sustainable alternative to chemical reduction methods for producing compounds like 3-chloro-4-methylaniline. google.com Researchers are investigating the efficacy of various metal catalysts, such as palladium supported on carbon (Pd/C), to improve reaction yields and selectivity while minimizing environmental impact. google.com The development of catalysts that can operate under milder conditions, without the need for organic solvents or dehalogenation inhibitors, is a key objective. google.com
Future research in this area is likely to focus on:
Nanocatalysts: The unique properties of nanoparticles, such as high surface area-to-volume ratios, can lead to enhanced catalytic activity and selectivity.
Homogeneous Catalysis: The design of soluble, well-defined catalysts could offer greater control over reaction pathways and facilitate easier product purification.
Biocatalysis: The use of enzymes as catalysts presents an attractive green chemistry approach, offering high specificity and the potential for reactions to be carried out in aqueous media under mild conditions.
Exploration of Unconventional Reaction Pathways and Derivatizations
Beyond improving existing synthetic routes, researchers are actively exploring unconventional reaction pathways to access novel derivatives of this compound with unique properties. This includes the investigation of reactions that proceed through non-traditional mechanisms or utilize innovative reagents.
A significant area of interest lies in the derivatization of the aniline (B41778) core to create new molecules with potential applications in medicinal chemistry and materials science. For example, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, a halogenated salicylanilide (B1680751) known as rafoxanide (B1680503), demonstrates the potential for creating complex molecules from a 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) precursor. nih.gov The synthesis of such derivatives often involves multiple steps, including reactions to form amides and introduce additional functional groups. nih.gov
Emerging research in this domain may include:
C-H Activation: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to creating new derivatives, bypassing the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of light to drive chemical reactions can enable transformations that are difficult to achieve through traditional thermal methods.
Flow Chemistry: Conducting reactions in continuous flow systems can offer improved safety, scalability, and control over reaction parameters, facilitating the exploration of new reaction conditions.
Integration into Advanced Functional Materials and Nanotechnology
The unique electronic and structural properties of halogenated anilines make them attractive building blocks for the development of advanced functional materials and for applications in nanotechnology. Researchers are exploring how the incorporation of this compound and its derivatives can impart desired functionalities to polymers, organic electronics, and nanomaterials.
For instance, dihalogenated anilines like 4-chloro-3-fluoroaniline (B146274) are used as building blocks to introduce halogenated aniline moieties into medicinal chemistry. ossila.com This same principle can be applied to materials science, where the incorporation of such units can influence properties like conductivity, thermal stability, and photophysical behavior. Fluorinated polyanilines, for example, can be synthesized using monomers like 4-chloro-3-fluoroaniline via Buchwald-Hartwig amination. ossila.com
Future research directions in this area are poised to investigate:
Organic Light-Emitting Diodes (OLEDs): The design of novel aniline-based compounds as emissive or charge-transporting materials for next-generation displays and lighting.
Sensors: The development of materials that can selectively detect specific analytes, leveraging the interaction of the analyte with the functional groups on the aniline scaffold.
Nanoparticle Functionalization: The use of this compound derivatives to modify the surface of nanoparticles, thereby controlling their dispersion, stability, and interaction with their environment. Studies on the dynamics of nanoparticles in supercooled liquids provide insights into the behavior of such functionalized particles. aps.org
Development of Predictive Models for Reactivity and Environmental Fate
As the library of this compound derivatives expands, so does the need for robust computational models that can predict their chemical reactivity and environmental impact. These models are crucial for guiding the design of new compounds with desired properties while minimizing potential risks to human health and the environment.
The environmental presence of chlorinated aniline derivatives, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046), is a growing concern due to their potential to contaminate aquatic ecosystems through industrial wastewater and other pathways. nih.gov Understanding the environmental fate of these compounds is therefore of paramount importance. nih.gov
Future research in this area will likely focus on:
Quantum Chemical Calculations: Utilizing high-level computational methods to predict reaction mechanisms, transition states, and the electronic properties of new derivatives.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing statistical models that correlate the chemical structure of a compound with its biological activity or environmental toxicity.
Molecular Dynamics Simulations: Simulating the behavior of these molecules in different environments, such as in solution or at interfaces, to understand their transport and degradation pathways.
Multidisciplinary Research Bridging Organic Chemistry with Environmental Science and Materials Engineering
The future of research on this compound and its analogs lies in a multidisciplinary approach that integrates the expertise of organic chemists, environmental scientists, and materials engineers. By working together, these researchers can address the complex challenges and opportunities associated with this class of compounds, from their synthesis and application to their ultimate environmental fate.
The study of the metabolism of related compounds like 3-chloro-4-fluoroaniline (B193440) in biological systems highlights the importance of this interdisciplinary approach. researchgate.net Understanding how these compounds are transformed in living organisms is crucial for assessing their potential toxicity and for designing safer alternatives. researchgate.net Similarly, the development of new materials requires a deep understanding of both their chemical synthesis and their performance in real-world applications.
Collaborative research efforts are expected to focus on:
Green Chemistry and Engineering: Designing synthetic routes and materials that are inherently safer and more sustainable throughout their lifecycle.
Bioremediation: Investigating the use of microorganisms to break down and detoxify chlorinated anilines in contaminated environments.
Smart Materials: Creating materials that can respond to external stimuli, such as changes in pH or temperature, for applications in targeted drug delivery or environmental sensing.
Q & A
Q. What are the standard synthetic routes for 3-chloro-N-(4-chlorophenyl)aniline, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions. For example, 4-chloroaniline reacts with sulfonyl chlorides or aldehydes under reflux conditions. In one protocol, (E)-2-phenylethenesulfonyl chloride reacts with 4-chloroaniline in ethanol to yield this compound derivatives with ~80% yield after recrystallization . Intermediates are purified via column chromatography (e.g., silica gel with ethyl acetate/hexane) and characterized using H NMR, C NMR, and HRMS to confirm molecular weight and regioselectivity .
Q. How is crystallographic data for derivatives of this compound validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the crystal structure of 3-chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline was resolved using SHELX programs (SHELXL-97 for refinement), with data-to-parameter ratios >14 and R-factors <0.05, ensuring high precision . ORTEP-3 is often used to visualize thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How do substituents on the aniline ring influence the reactivity and regioselectivity of nucleophilic aromatic substitution (NAS) in derivatives?
Substituents dictate electron density and steric effects. For instance, electron-withdrawing groups (e.g., Cl) at the para position activate the ring for NAS. In this compound derivatives, nitroso groups (-NO) at specific positions facilitate reactions with oxygen or nitrogen nucleophiles, as shown in the synthesis of N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c) . Computational studies (e.g., Gaussian 09W) predict natural charges and LUMO energies to rationalize reactivity trends .
Q. What metabolic pathways are observed for this compound analogs in vivo, and how do species differences affect outcomes?
Metabolism involves conjugation and hydroxylation. In rats, 3-chloro-4-fluoroaniline (structurally similar) is excreted as sulfate conjugates (52%) and acetylated hydroxyphenyl derivatives (13%), while dogs show predominant sulfation (83%) . These differences highlight species-specific cytochrome P450 and sulfotransferase activities, critical for toxicological risk assessments.
Q. How can contradictory yields in condensation reactions be resolved?
Discrepancies in yields (e.g., 78–83% for similar reactions ) may arise from solvent polarity, temperature, or catalyst presence. For example, NaBH/I in methanol enhances reductive amination efficiency compared to traditional methods . Method optimization via design of experiments (DoE) or microwave-assisted synthesis (e.g., solvent-free conditions with formic acid) can improve reproducibility .
Q. What analytical strategies address challenges in distinguishing isomeric byproducts during synthesis?
HRMS and 2D NMR (e.g., H-C HSQC) are critical. For example, in N-(4-chlorophenyl)-2-phenylethenesulfonamide (6b), H NMR coupling constants (J = 12–14 Hz) confirm E/Z isomerism, while NOESY spectra validate spatial arrangements . X-ray crystallography provides unambiguous structural confirmation, as seen in derivatives with Z-configuration imine groups .
Methodological Challenges
Q. How can researchers optimize reaction conditions for scale-up without compromising purity?
Scale-up requires balancing reaction kinetics and purification. For instance, replacing column chromatography with recrystallization (e.g., ethyl acetate/petroleum ether) reduces solvent waste . Flow chemistry or catalytic methods (e.g., Pd-mediated cross-coupling) may enhance efficiency for gram-scale synthesis .
Q. What computational tools predict the stability of intermediates in electrochemical oxidation studies?
Density Functional Theory (DFT) calculations (e.g., using Gaussian 09W) model intermediates like (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium. Thermodynamic stability and LUMO/HOMO gaps predict dominant pathways, such as hydrolysis to p-quinoneimine in aqueous acetonitrile .
Data Contradiction Analysis
Q. Why do electrochemical oxidation studies report varying product distributions for 4-chloroaniline derivatives?
Product profiles depend on nucleophile availability. In the absence of benzenesulfinic acid, hydrolysis dominates, yielding p-quinoneimine. With sulfinic acids, diaryl sulfones form via electrophilic substitution . Contradictions arise from differing experimental setups (e.g., electrode material, solvent ratios).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
